(4,4-Dimethyl-3,5,10,11-tetraoxatricyclo[6.2.1.02,6]undecan-7-yl) 4-methylbenzenesulfonate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(4,4-Dimethyl-3,5,10,11-tetraoxatricyclo[6.2.1.02,6]undecan-7-yl) 4-methylbenzenesulfonate: is a complex organic compound known for its unique structural properties and potential applications in various scientific fields. This compound features a tricyclic framework with multiple oxygen atoms and a sulfonate ester group, making it an interesting subject for chemical research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (4,4-Dimethyl-3,5,10,11-tetraoxatricyclo[6.2.1.02,6]undecan-7-yl) 4-methylbenzenesulfonate typically involves multi-step organic reactions. The starting materials often include 4-methylbenzenesulfonyl chloride and a precursor molecule that forms the tricyclic core. The reaction conditions usually require anhydrous solvents, controlled temperatures, and the presence of catalysts to facilitate the formation of the tricyclic structure and the sulfonate ester linkage.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale batch reactors where the reaction parameters are meticulously controlled to ensure high yield and purity. The use of automated systems for monitoring and adjusting reaction conditions is common to maintain consistency and efficiency in production.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the methyl groups, leading to the formation of corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can target the sulfonate ester group, converting it into a sulfonic acid or a simpler alkyl group.
Substitution: Nucleophilic substitution reactions can occur at the sulfonate ester group, where nucleophiles replace the sulfonate moiety, forming new derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3) under acidic conditions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles such as amines, thiols, or alkoxides can be employed under basic conditions to facilitate substitution reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or alkanes. Substitution reactions result in various derivatives with different functional groups replacing the sulfonate ester.
Scientific Research Applications
Chemistry: In chemistry, (4,4-Dimethyl-3,5,10,11-tetraoxatricyclo[62102,6]undecan-7-yl) 4-methylbenzenesulfonate is used as a building block for synthesizing more complex molecules
Biology: The compound’s structural features make it a candidate for studying enzyme interactions and biological pathways. Researchers investigate its potential as an inhibitor or activator of specific enzymes, contributing to the understanding of biochemical processes.
Medicine: In medicine, the compound is explored for its potential therapeutic properties. Its ability to interact with biological molecules suggests possible applications in drug development, particularly in designing molecules that can target specific proteins or receptors.
Industry: Industrially, (4,4-Dimethyl-3,5,10,11-tetraoxatricyclo[6.2.1.02,6]undecan-7-yl) 4-methylbenzenesulfonate is used in the production of specialty chemicals and materials. Its stability and reactivity make it suitable for applications in coatings, adhesives, and polymer synthesis.
Mechanism of Action
The mechanism of action of (4,4-Dimethyl-3,5,10,11-tetraoxatricyclo[6.2.1.02,6]undecan-7-yl) 4-methylbenzenesulfonate involves its interaction with molecular targets such as enzymes or receptors. The compound’s tricyclic structure allows it to fit into specific binding sites, modulating the activity of the target molecules. This interaction can lead to the inhibition or activation of biochemical pathways, depending on the nature of the target and the specific binding interactions.
Comparison with Similar Compounds
- (4,4-Dimethyl-3,5,10,11-tetraoxatricyclo[6.2.1.02,6]undecan-7-yl) 4-chlorobenzenesulfonate
- (4,4-Dimethyl-3,5,10,11-tetraoxatricyclo[6.2.1.02,6]undecan-7-yl) 4-nitrobenzenesulfonate
- (4,4-Dimethyl-3,5,10,11-tetraoxatricyclo[6.2.1.02,6]undecan-7-yl) 4-aminobenzenesulfonate
Uniqueness: The uniqueness of (4,4-Dimethyl-3,5,10,11-tetraoxatricyclo[6.2.1.02,6]undecan-7-yl) 4-methylbenzenesulfonate lies in its specific combination of a tricyclic core and a sulfonate ester group. This combination imparts distinct chemical and physical properties, such as stability, reactivity, and the ability to engage in specific interactions with biological molecules. Compared to its analogs, the presence of the 4-methyl group in the benzenesulfonate moiety can influence its reactivity and binding affinity, making it a valuable compound for targeted applications in research and industry.
Properties
CAS No. |
5349-02-0 |
---|---|
Molecular Formula |
C16H20O7S |
Molecular Weight |
356.4 g/mol |
IUPAC Name |
(4,4-dimethyl-3,5,10,11-tetraoxatricyclo[6.2.1.02,6]undecan-7-yl) 4-methylbenzenesulfonate |
InChI |
InChI=1S/C16H20O7S/c1-9-4-6-10(7-5-9)24(17,18)23-12-11-8-19-15(20-11)14-13(12)21-16(2,3)22-14/h4-7,11-15H,8H2,1-3H3 |
InChI Key |
MAXRUCKEFQFGBA-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)OC2C3COC(O3)C4C2OC(O4)(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.